molecular formula C9H5BrClN B1356022 4-Bromo-8-chloroquinoline CAS No. 927800-40-6

4-Bromo-8-chloroquinoline

Cat. No.: B1356022
CAS No.: 927800-40-6
M. Wt: 242.5 g/mol
InChI Key: IDHOUYADRURUHC-UHFFFAOYSA-N
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Description

4-Bromo-8-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C(_9)H(_5)BrClN It is characterized by the presence of bromine and chlorine atoms substituted at the 4 and 8 positions of the quinoline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves rigorous control of reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-chloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

Scientific Research Applications

4-Bromo-8-chloroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 4-Bromo-8-chloroquinoline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

4-Bromo-8-chloroquinoline can be compared with other halogenated quinolines such as:

  • 8-Bromo-4-chloroquinoline
  • 4-Bromo-6-chloroquinoline
  • 4-Bromo-7-chloroquinoline

Uniqueness: The specific positioning of the bromine and chlorine atoms in this compound imparts unique reactivity and selectivity in chemical reactions, distinguishing it from its isomers and other halogenated quinolines. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in targeted research applications.

By understanding the detailed properties and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHOUYADRURUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589202
Record name 4-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-40-6
Record name 4-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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